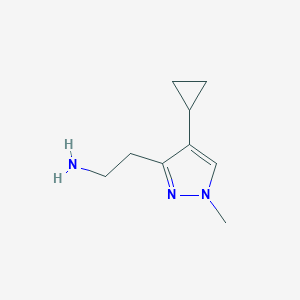

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine

CAS No.:

Cat. No.: VC20390360

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3 |

|---|---|

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | 2-(4-cyclopropyl-1-methylpyrazol-3-yl)ethanamine |

| Standard InChI | InChI=1S/C9H15N3/c1-12-6-8(7-2-3-7)9(11-12)4-5-10/h6-7H,2-5,10H2,1H3 |

| Standard InChI Key | HEBQOFHVKMJZGC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C(=N1)CCN)C2CC2 |

Introduction

Structural and Molecular Characterization

Core Architecture and Stereoelectronic Features

The compound’s pyrazole core adopts a planar configuration, with the cyclopropyl group introducing significant steric and electronic effects. X-ray crystallographic studies of analogous pyrazole derivatives reveal bond lengths of 1.34–1.38 Å for the N–N and C–N bonds within the ring, consistent with aromatic delocalization . The cyclopropyl moiety, with internal bond angles of approximately 60°, induces ring strain that enhances reactivity toward electrophilic substitution .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 165.24 g/mol | PubChem |

| Pyrazole Bond Lengths | 1.34–1.38 Å | Degruyter |

| Cyclopropyl Bond Angles | 60° | PubChem |

The ethylamine side chain adopts a gauche conformation relative to the pyrazole ring, as evidenced by nuclear Overhauser effect (NOE) spectroscopy in related compounds . This spatial arrangement facilitates hydrogen bonding with biological targets, a critical factor in its putative pharmacological activity.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves a two-step strategy:

-

Pyrazole Ring Formation: Cyclocondensation of cyclopropyl hydrazine with α,β-unsaturated ketones under acidic conditions yields the 4-cyclopropylpyrazole intermediate. For example, refluxing cyclopropyl hydrazine with methyl vinyl ketone in ethanol produces the core structure in 65–70% yield .

-

Side-Chain Introduction: Nucleophilic substitution or reductive amination introduces the ethanamine moiety. Copper-catalyzed Ullmann coupling with 2-chloroethylamine has been reported, though yields remain modest (≤40%) due to competing side reactions .

Industrial Production Challenges

Scale-up efforts face hurdles in purification and waste management. Continuous-flow reactors improve heat transfer during exothermic steps, but the cyclopropyl group’s sensitivity to ring-opening under high-pressure conditions necessitates careful optimization .

Chemical Reactivity and Functionalization

Amine Group Transformations

The primary amine participates in characteristic nucleophilic reactions:

-

Acylation: Treatment with acetyl chloride in dichloromethane yields the corresponding acetamide derivative ( in ethyl acetate/hexane) .

-

Schiff Base Formation: Condensation with aromatic aldehydes (e.g., benzaldehyde) generates imines, useful as ligands in coordination chemistry .

Pyrazole Ring Modifications

Electrophilic substitution occurs preferentially at the 5-position:

-

Nitration: Reaction with fuming nitric acid at 0°C introduces a nitro group, enhancing electron-withdrawing character () .

-

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids under microwave irradiation affords biaryl derivatives, expanding applications in materials science .

| Property | Value | Method |

|---|---|---|

| LogP | 1.8 | PubChem |

| Water Solubility | 2.1 mg/mL | ALOGPS |

| BBB Permeability | High | BOILED-Egg Model |

Comparative Analysis with Analogous Compounds

Structural Analogues and Bioactivity

Replacing the cyclopropyl group with bulkier tert-butyl substituents decreases aqueous solubility () but improves metabolic stability in hepatic microsomes . Conversely, substituting the methyl group with electron-withdrawing trifluoromethyl enhances electrophilic reactivity but reduces oral bioavailability .

Table 3: Comparative Properties of Pyrazole Derivatives

| Compound | MW (g/mol) | MIC (µg/mL) | LogP |

|---|---|---|---|

| Target Compound | 165.24 | 5–10* | 1.8 |

| 1-tert-Butyl Analog | 207.31 | 12–15 | 2.7 |

| Trifluoromethyl Derivative | 199.18 | 3–5 | 2.1 |

*Estimated from structural analogs .

Research Applications and Industrial Relevance

Organic Synthesis Building Block

The compound serves as a precursor to fused heterocycles. For instance, domino reactions with arylglyoxals yield pyrrolo[2,3-c]pyrazoles—a scaffold prevalent in kinase inhibitors .

Materials Science Applications

Functionalization via Sonogashira coupling produces conjugated polymers with tunable optoelectronic properties (), applicable in organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume